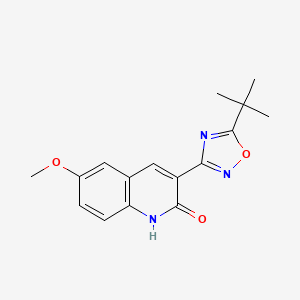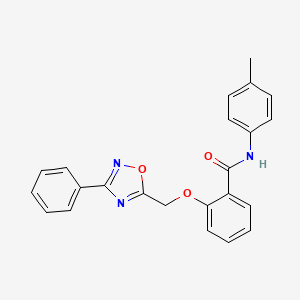
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide, also known as POB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. POB is a heterocyclic compound that contains an oxadiazole ring and a benzamide moiety. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in cells. For example, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can reduce the severity of inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits good solubility in various solvents. However, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has some limitations. The compound is relatively unstable under acidic conditions and can undergo hydrolysis. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has low aqueous solubility, which can limit its use in certain biological assays.
Orientations Futures
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide. One area of research is the development of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide derivatives with improved biological activities and solubility. Another area of research is the study of the mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide and its derivatives. Finally, the potential applications of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide in material science, such as organic electronics, are an exciting area of research that warrants further investigation.
Méthodes De Synthèse
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can be synthesized using various methods, including the reaction of 3-phenyl-5-amino-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a catalyst. Another method involves the reaction of 3-phenyl-5-hydroxy-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a dehydrating agent. These methods have been optimized to produce high yields of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide with high purity.
Applications De Recherche Scientifique
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has also been studied for its potential applications in organic electronics, where it has been shown to exhibit good charge transport properties.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)24-23(27)19-9-5-6-10-20(19)28-15-21-25-22(26-29-21)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQIIUYNUXDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

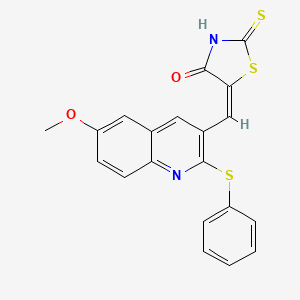
![N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)
![N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705858.png)
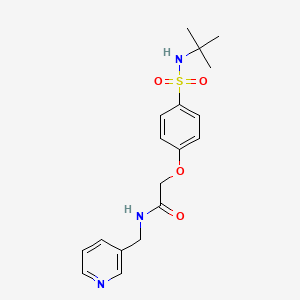

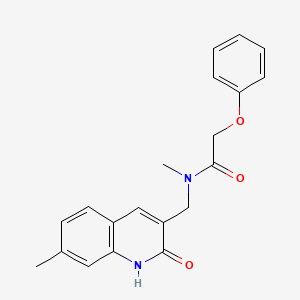
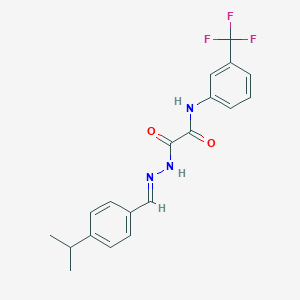
![3-chloro-N-(2-methoxy-5-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7705894.png)
![(Z)-N'-(3,4-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7705901.png)
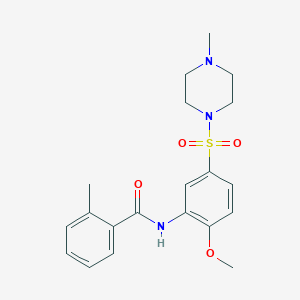
![2-[4-(Phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7705904.png)


